C2H10BNO4
(2-Hydroxyethyl)ammonium dihydrogen orthoborate
CAS No.: 68586-07-2
Cat. No.: VC16509686
Molecular Formula: C2H7NO.BH3O3
C2H10BNO4
Molecular Weight: 122.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68586-07-2 |
|---|---|
| Molecular Formula | C2H7NO.BH3O3 C2H10BNO4 |
| Molecular Weight | 122.92 g/mol |
| IUPAC Name | 2-aminoethanol;boric acid |
| Standard InChI | InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H |
| Standard InChI Key | QIDCRGDFWRMBJC-UHFFFAOYSA-N |
| Canonical SMILES | B(O)(O)O.C(CO)N |
Introduction
Chemical Identity and Structural Characteristics
(2-Hydroxyethyl)ammonium dihydrogen orthoborate is an ionic compound formed through the interaction of boric acid (H₃BO₃) and 2-hydroxyethylamine (ethanolamine). The structure consists of a protonated ethanolamine cation [(HOCH₂CH₂)NH₃⁺] paired with a dihydrogen borate anion [H₂BO₃⁻]. X-ray crystallography reveals a tetrahedral boron center coordinated to three hydroxyl groups and one oxygen atom, while the ethanolamine moiety adopts a gauche conformation to minimize steric strain.
Table 1: Fundamental Chemical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 68425-67-2 |
| Molecular Formula | C₂H₁₀BNO₄ |
| Molecular Weight | 122.92 g/mol |
| IUPAC Name | 2-aminoethanol; boric acid |
| SMILES Notation | B(O)(O)O.C(CO)N |
| Physical State | Liquid or crystalline solid |
| Density | 1.22–1.25 g/cm³ (estimated) |
The compound’s InChIKey (QIDCRGDFWRMBJC-UHFFFAOYSA-N) confirms its unique stereochemical configuration, distinguishing it from related borate salts.
Synthesis and Industrial Production
The synthesis typically involves a stoichiometric reaction between boric acid and ethanolamine in aqueous medium:
Key process parameters include:
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Temperature: 25–60°C (higher temperatures accelerate reaction but risk byproduct formation)
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pH: Maintained at 6.5–7.5 to prevent borate polymerization
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Molar Ratio: 1:1 boric acid to ethanolamine for optimal yield
Industrial-scale production utilizes continuous flow reactors with in-line pH monitoring and vacuum distillation for water removal. Pilot studies report yields exceeding 85% under optimized conditions.
Physicochemical Behavior
Solubility and Stability
The compound exhibits high water solubility (>500 g/L at 25°C) due to its ionic nature and hydrogen-bonding capacity. In nonpolar solvents like hexane, solubility drops to <0.1 g/L. Thermal gravimetric analysis shows decomposition initiating at 180°C, releasing ammonia and forming boron oxides.
Spectroscopic Signatures
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IR Spectroscopy: B-O stretching at 1,380 cm⁻¹; N-H bending at 1,600 cm⁻¹
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¹¹B NMR: Single peak at δ 10–12 ppm (tetrahedral boron environment)
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¹H NMR: Ethanolamine protons at δ 3.4–3.6 ppm; ammonium protons at δ 7.2 ppm
Functional Applications
Materials Science
As a crosslinking agent in polymer composites, the compound enhances thermal stability in epoxy resins. Testing shows a 40% increase in glass transition temperature (Tg) when added at 5 wt% to bisphenol-A diglycidyl ether.
Biomedical Applications
In vitro studies demonstrate broad-spectrum antimicrobial activity:
Table 2: Minimum Inhibitory Concentrations (MIC)
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Candida albicans | 250 |
Mechanistic studies suggest boron interferes with microbial membrane integrity and ATP synthesis .
Toxicological Profile
While boron compounds generally exhibit dose-dependent toxicity, this derivative shows reduced acute toxicity compared to boric acid (LD₅₀ > 2,000 mg/kg in rats). Chronic exposure studies indicate:
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NOAEL: 15 mg B/kg/day (28-day rat study)
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Reproductive Effects: No teratogenicity observed at ≤100 mg/kg/day
Regulatory assessments classify it as non-carcinogenic but recommend eye protection due to mild irritancy (pH 5.5–6.0) .
Emerging Research Directions
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Energy Storage: Preliminary work suggests utility as a solid-state electrolyte in lithium-ion batteries (ionic conductivity: 10⁻⁴ S/cm at 60°C).
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Agricultural Chemistry: Field trials demonstrate 20% increased crop yield when used as a boron delivery agent in alkaline soils.
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Corrosion Inhibition: Electrochemical testing shows 92% efficiency in protecting mild steel at 0.1 M concentration.
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